MAX-40279 hemifumarate

FLT3-D835Y tyrosine kinase domain mutation acquired resistance

FLT3-mutated AML models frequently develop resistance via D835Y TKD mutations and FGFR-driven stromal protection, rendering first-generation inhibitors ineffective. MAX-40279 hemifumarate addresses both mechanisms as a dual FLT3/FGFR inhibitor with retained potency against FLT3-D835Y (IC50 0.2 nM). • Orally bioavailable; superior bone marrow concentration vs. single-target FLT3 inhibitors • FDA Orphan Drug Designation for AML; in Phase 2 clinical evaluation (CTR20250827) • Supplied as ≥99% purity hemifumarate salt; suitable for in vitro, in vivo, and PDX studies

Molecular Formula C48H50F2N12O6S2
Molecular Weight 993.1 g/mol
CAS No. 2388506-43-0
Cat. No. B13920719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAX-40279 hemifumarate
CAS2388506-43-0
Molecular FormulaC48H50F2N12O6S2
Molecular Weight993.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C22H23FN6OS.C4H4O4/c2*1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;5-3(6)1-2-4(7)8/h2*3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyBCHMKHOVSSCBHQ-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAX-40279: Dual FLT3/FGFR Kinase Inhibitor


MAX-40279 hemifumarate is a small-molecule, orally bioavailable dual inhibitor of FLT3 (FMS-like tyrosine kinase 3) and FGFR (fibroblast growth factor receptor) kinases . It is formulated as a hemifumarate salt (CAS 2388506-43-0) and is being developed primarily for the treatment of FLT3-mutated acute myelogenous leukemia (AML) . MAX-40279 is a next-generation FLT3 inhibitor designed to overcome acquired resistance to first-generation FLT3 inhibitors by simultaneously targeting the FGFR pathway, which is upregulated as a resistance mechanism in the bone marrow microenvironment [1]. It has received FDA Orphan Drug Designation for AML, highlighting its potential clinical value [2].

+ FLT3/FGFR dual-pathway inhibition study fit for resistance mechanism research
+ Supports FLT3-mutant AML model-response studies, including TKD-mutation contexts
+ Oral bioavailability reported; may support in vivo exposure-model investigations

MAX-40279: Irreplaceable by Other FLT3 Inhibitors


Generic substitution of FLT3 inhibitors is not scientifically valid due to stark differences in mutant spectrum coverage and dual pathway inhibition. First-generation FLT3 inhibitors (e.g., Quizartinib/AC220, Sorafenib) lose efficacy against the FLT3-D835Y tyrosine kinase domain (TKD) mutation, a common resistance driver, whereas MAX-40279 retains potent activity (IC50 0.2 nM) [1]. Furthermore, while second-generation inhibitors like Gilteritinib are effective against ITD and TKD mutants, they lack significant FGFR inhibition. Preclinical data show that FGFR pathway activation in the bone marrow stroma mediates acquired resistance to FLT3 monotherapy [2]. MAX-40279's unique dual FLT3/FGFR inhibitory profile, coupled with superior bone marrow drug concentration, addresses this resistance mechanism directly, making it functionally non-interchangeable with single-target or FGFR-inactive FLT3 inhibitors [2].

First-generation FLT3 inhibitors (e.g., quizartinib) may not address TKD-mutation-driven resistance; reported D835Y potency context differs substantially
Second-generation inhibitors (e.g., gilteritinib) lack reported FGFR inhibition; stromal-mediated resistance models may not transfer directly
Bone marrow exposure profile is a distinguishing factor; single-target inhibitors may not reproduce this pharmacokinetic context

MAX-40279: Comparative Efficacy Evidence


FLT3-D835Y Resistance Mutation: Superior Potency Over Quizartinib

MAX-40279 maintains high potency against the FLT3-D835Y TKD mutation (IC50 = 0.2 nM), a common driver of acquired resistance to first-generation FLT3 inhibitors. In contrast, Quizartinib (AC220) shows negligible inhibitory activity against this mutant (IC50 = 2089 nM), a greater than 10,000-fold difference [1][2]. This indicates that MAX-40279 can effectively target FLT3-driven disease even after emergence of D835Y-mediated resistance.

FLT3-D835Y potency vs quizartinib
Head-to-head
MAX-40279 IC50 = 0.2 nM vs quizartinib IC50 = 2089 nM; ~10,445-fold reported difference
Supports TKD-mutation resistance model context
Biochemical kinase assay; D835Y mutant
FLT3-D835Y tyrosine kinase domain mutation acquired resistance

FLT3-ITD Potency Comparable to Gilteritinib

Against the FLT3-ITD mutation, the most common FLT3 alteration in AML, MAX-40279 exhibits an IC50 of 0.34 nM [1]. This potency is comparable to the FDA-approved second-generation inhibitor Gilteritinib (IC50 = 0.29 nM) , and is approximately 3-fold more potent than Quizartinib (IC50 = 1.1 nM) and over 100-fold more potent than the multi-kinase inhibitor Sorafenib (FLT3-WT IC50 = 57 nM) .

FLT3-ITD potency cross-study
Reported
MAX-40279 IC50 = 0.34 nM; comparable to gilteritinib (0.29 nM), 3.2x more potent than quizartinib (1.1 nM)
Assay potency context for FLT3-ITD pathway studies
In vitro biochemical kinase assays
FLT3-ITD internal tandem duplication AML

Unique Dual FLT3/FGFR Inhibition & Bone Marrow Exposure

MAX-40279 is distinguished from all other clinically advanced FLT3 inhibitors by its potent dual inhibition of FGFR. Preclinical studies demonstrate that MAX-40279 exhibits 'superior FGFR inhibitory activity' compared to current FLT3 inhibitors [1]. Critically, MAX-40279 achieves a much higher drug concentration in the bone marrow than in plasma [1]. In SD rats, the bone marrow to plasma AUC ratio was significantly elevated, a property not reported for other FLT3 inhibitors .

FGFR inhibition & marrow exposure
Class-level
Reported superior FGFR inhibition and higher bone marrow drug concentration vs comparators
Data to verify; supports stromal-resistance model exploration
Peer-reviewed abstract; SD rat PK model
FGFR bone marrow microenvironment pharmacokinetics

NDRG1 Phosphorylation & EndMT Suppression

MAX-40279 uniquely inhibits the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 (Ser330) and suppresses endothelial-to-mesenchymal transition (EndMT) [1]. This activity has been implicated in the suppression of atherosclerosis progression in preclinical models [2]. No other clinically investigated FLT3 inhibitor (Quizartinib, Gilteritinib, Midostaurin, Sorafenib) has been reported to modulate the NDRG1/EndMT axis.

NDRG1/EndMT modulation
Context-dependent
Inhibits NDRG1 phosphorylation at Ser330; suppresses EndMT; no reported activity for other FLT3 inhibitors
Supports non-oncology probe context; requires validation
Cell models: HUVEC, MAEC; 0.5–1 μM, 48 h
NDRG1 EndMT metastasis atherosclerosis

FDA Orphan Drug Designation for AML

MAX-40279 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of acute myeloid leukemia (AML) [1]. This designation provides 7 years of market exclusivity upon approval, tax credits for clinical trial costs, and waiver of PDUFA filing fees. Among the comparator FLT3 inhibitors, Midostaurin and Gilteritinib have received full FDA approval, while Quizartinib has received approval for a specific subset. MAX-40279's orphan status indicates its potential to address an unmet medical need in AML, particularly in patients resistant to current therapies.

FDA Orphan Drug status
Source review
Orphan Drug Designation for AML; provides 7-year exclusivity potential upon approval
Regulatory milestone; not a potency or safety claim
FDA designation; research compound only
Orphan Drug Designation regulatory exclusivity AML

MAX-40279: Optimal Application Scenarios


FLT3-D835Y Mutant AML Research

MAX-40279 is the only compound among advanced FLT3 inhibitors that retains low nanomolar potency against the FLT3-D835Y TKD mutation (IC50 = 0.2 nM). It is therefore the tool of choice for in vitro and in vivo models of AML where D835Y-mediated resistance to first-generation inhibitors (Quizartinib, Sorafenib) is being studied [1][2]. Researchers can use MAX-40279 to investigate mechanisms of TKD-driven relapse and to evaluate combination strategies that target this resistant population.

Bone Marrow Stroma-Mediated Resistance via FGF/FGFR

Given MAX-40279's dual FLT3/FGFR inhibitory profile and its superior bone marrow drug concentration [3], it is uniquely suited for studies examining the crosstalk between AML blasts and the bone marrow microenvironment. Unlike single-target FLT3 inhibitors, MAX-40279 can abrogate the protective effect of FGF2 secreted by stromal cells, making it ideal for co-culture experiments, patient-derived xenograft (PDX) models, and pharmacodynamic studies of stromal resistance.

Combination with Venetoclax & Azacitidine in Unfit AML

MAX-40279 is currently being evaluated in a Phase 2 clinical trial (CTR20250827) in combination with venetoclax and azacitidine for newly diagnosed AML patients unfit for intensive chemotherapy [4]. This combination leverages MAX-40279's oral bioavailability, dual kinase inhibition, and favorable bone marrow penetration. For translational researchers, this represents a clinically relevant triple-combination paradigm that can be further explored preclinically.

EndMT & Cardiovascular Disease Models

MAX-40279's unique ability to inhibit NDRG1 phosphorylation at Ser330 and suppress Endothelial-to-Mesenchymal Transition (EndMT) positions it as a valuable chemical probe for cardiovascular research, particularly in atherosclerosis and fibrosis [5]. No other FLT3/FGFR inhibitor has demonstrated this activity. Researchers can employ MAX-40279 in endothelial cell assays, animal models of vascular disease, and mechanistic studies of EndMT-driven pathology.

Application
Selection Property
Validation Focus
FLT3-D835Y mutant AML model-response studies
TKD-mutation potency profile
D835Y-driven resistance endpoint review
Bone marrow microenvironment crosstalk research
Dual FLT3/FGFR inhibition and marrow exposure context
Stromal FGF2-mediated resistance pathway interpretation
Triple-combination paradigm studies (venetoclax, azacitidine context)
Oral bioavailability and dual kinase target engagement
Combination model-response endpoint monitoring
EndMT and vascular pathology model exploration
NDRG1 phosphorylation inhibition profile
EndMT suppression assay context; non-oncology probe validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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